molecular formula C19H17ClN2O4S B2398587 N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 2034337-09-0

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2398587
CAS No.: 2034337-09-0
M. Wt: 404.87
InChI Key: GKBWTCGDZAQBLJ-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetically produced oxalamide derivative of interest in early-stage research, particularly within medicinal chemistry . Its molecular architecture incorporates a chloro-ortho-toluidine moiety linked via an oxalamide bridge to a hydroxy-substituted ethyl chain bearing both furan-3-yl and thiophen-2-yl heteroaromatic systems . This unique structure, featuring multiple privileged heterocyclic scaffolds, makes it a compelling candidate for investigation into structure-activity relationships. Researchers are exploring its potential as a key intermediate or a scaffold for the development of novel biologically active molecules. The presence of the oxalamide functional group, known for its hydrogen-bonding capacity and conformational restraint, alongside diverse aromatic rings, suggests potential for targeted molecular recognition. This compound is strictly for use in laboratory research and is not intended for any personal, diagnostic, or therapeutic applications.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-8-26-10-13)16-6-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBWTCGDZAQBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest due to its diverse biological activities. This review synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C19H17ClN2O4S
  • Molecular Weight : 404.87 g/mol
  • CAS Number : 1903467-85-5

The structural features include a chloro-substituted phenyl ring, a furan moiety, and a thiophene ring, which contribute to its biological activity through various interactions with biological macromolecules.

Research indicates that this compound exhibits significant interactions with multiple biological targets:

  • Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, potentially influencing metabolic pathways and cellular functions.
  • Receptor Binding : Its ability to bind to specific receptors suggests potential roles in signaling pathways that could lead to therapeutic effects.
  • Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can protect cells from oxidative stress and associated damage.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
Anti-inflammatory Demonstrates potential in reducing inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases.
Antioxidant Scavenges free radicals effectively, reducing oxidative stress in cellular models.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed significant cytotoxicity with IC50 values indicating effectiveness at low concentrations .
  • Anti-inflammatory Effects : A study examining the anti-inflammatory properties revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential use in treating chronic inflammatory conditions .
  • Antioxidant Activity : The antioxidant capacity was evaluated using the DPPH assay, where the compound exhibited a strong ability to scavenge free radicals, comparable to established antioxidants .

Conclusion and Future Directions

N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yil)-2-hydroxy-2-(thiophen-2-yil)ethyl)oxalamide shows considerable promise as a multi-functional therapeutic agent due to its diverse biological activities. Further studies, particularly in vivo investigations and clinical trials, are necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future research should focus on:

  • Detailed pharmacokinetic studies.
  • Exploration of structure–activity relationships (SAR).
  • Investigating potential side effects and toxicity profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Electronic Properties

a. Oxalamide Derivatives

  • N1,N2-Bis(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)oxalamide (Compound 4): This oxalamide derivative () shares the oxalamide backbone but incorporates azetidinone (β-lactam) rings and methoxyphenyl groups. The hydroxy group in both compounds suggests comparable solubility profiles via hydrogen bonding .

b. N-(3-Acetyl-2-thienyl)acetamides
describes acetamides with thiophene rings, such as N-(3-acetyl-2-thienyl)-2-bromoacetamide. While these lack the oxalamide core, their thiophene groups mirror the target compound’s thiophen-2-yl substituent. Thiophene’s electron-rich nature may facilitate similar reactivity (e.g., electrophilic substitution) or coordination with metal ions .

c. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
This acetamide () features a dichlorophenyl group and a thiazole ring. Compared to the target compound, the thiazole (a sulfur- and nitrogen-containing heterocycle) offers stronger coordination ability, whereas the furan/thiophene combination in the target may provide more nuanced electronic effects. Both compounds exhibit hydrogen-bonding motifs (N–H⋯N in vs. O–H⋯O/N in the target) .

Spectroscopic and Crystallographic Insights
  • NMR Spectroscopy :
    The target compound’s ¹H NMR would show distinct signals for the methyl group (δ ~2.3 ppm), aromatic protons (δ ~6.5–7.5 ppm), and hydroxy proton (δ ~5–6 ppm). This contrasts with ’s acetamides, where acetyl groups resonate at δ ~2.1–2.5 ppm and thiophene protons at δ ~7.0–7.5 ppm .
  • Hydrogen Bonding : The hydroxy group in the target compound could form intramolecular O–H⋯O bonds with the oxalamide carbonyls, similar to the N–H⋯N interactions observed in ’s thiazole derivative. Such interactions influence crystal packing and solubility .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step coupling of phenyl and heterocyclic intermediates. A common approach includes:

  • Step 1 : Preparation of the 3-chloro-2-methylphenylamine derivative.
  • Step 2 : Coupling with a furan-thiophene-hydroxyethyl intermediate via oxalamide linkage using reagents like oxalyl chloride.
  • Optimization : Reaction temperatures (e.g., 10–25°C), solvents (1,4-dioxane or DCM), and bases (triethylamine) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Techniques :

  • NMR Spectroscopy : 1H and 13C NMR to resolve aromatic protons (6.5–8.0 ppm), hydroxy groups (~5.0 ppm), and amide bonds.
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (hydroxy O-H).
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (expected ~420–450 g/mol for analogous compounds) .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields or spectroscopic characterization?

  • Resolution Strategies :

  • Reproducibility : Standardize solvent purity, moisture control, and inert atmospheres (e.g., N2) during synthesis.
  • Cross-Validation : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., overlapping peaks from thiophene/furan rings) .
  • Computational Modeling : Density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .

Q. What approaches are used to investigate the structure-activity relationship (SAR) of this compound’s bioactivity?

  • Methodology :

  • Functional Group Modifications : Synthesize derivatives with substituted halogens (e.g., fluoro vs. chloro) or altered heterocycles (e.g., thiophene vs. furan positioning).
  • Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential via cell viability assays (e.g., MTT).
  • Molecular Docking : Map interactions with enzymes (e.g., kinases) or receptors using software like AutoDock .

Notes for Experimental Design

  • Synthetic Challenges : Steric hindrance from the 3-chloro-2-methylphenyl group may reduce coupling efficiency; optimize stoichiometry (e.g., 1.2:1 molar ratio of intermediates) .
  • Stability Testing : Monitor hydrolytic degradation of the hydroxyethyl group under acidic/basic conditions using accelerated stability studies .

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